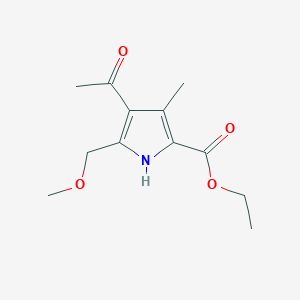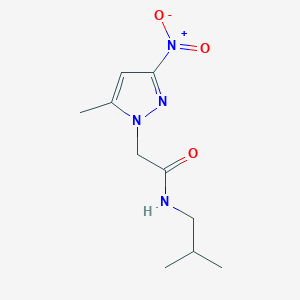![molecular formula C24H30N2O3 B5688691 2-(2-hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5688691.png)
2-(2-hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is often referred to as HDBU and is known for its unique spirocyclic structure. HDBU has been the subject of numerous studies due to its potential to act as a catalyst for various chemical reactions. In
作用機序
The mechanism of action of HDBU as a catalyst involves the activation of electrophiles through the formation of a reactive intermediate. This intermediate is then attacked by a nucleophile to form the desired product. HDBU has been shown to be an effective catalyst for various reactions due to its ability to stabilize the intermediate and enhance the reactivity of the nucleophile.
Biochemical and Physiological Effects:
HDBU has not been extensively studied for its biochemical and physiological effects. However, studies have shown that HDBU is relatively non-toxic and does not exhibit significant cytotoxicity or genotoxicity. HDBU has also been shown to have low acute toxicity in animal studies.
実験室実験の利点と制限
One of the main advantages of using HDBU as a catalyst is its ease of use and low cost. HDBU is also relatively non-toxic and can be easily synthesized in large quantities. However, one limitation of using HDBU is its limited solubility in certain solvents, which can make it difficult to use in certain reactions.
将来の方向性
There are several future directions for the study of HDBU. One area of research is the development of new synthetic routes for HDBU and its derivatives. Another area of research is the investigation of HDBU as a potential drug delivery agent. Additionally, the use of HDBU as a ligand for metal ion coordination is an area of research that has not been extensively explored. Overall, the study of HDBU has the potential to lead to the development of new catalysts, drugs, and materials.
合成法
The synthesis of HDBU involves the reaction of 4-phenoxybenzaldehyde with 1,2-diaminoethane in the presence of acetic acid and sodium acetate. The resulting product is then treated with ethylene glycol to form HDBU. The synthesis method for HDBU is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
HDBU has been extensively studied for its potential applications in scientific research. One of the most notable applications of HDBU is its use as a catalyst for various chemical reactions. HDBU has been shown to be an effective catalyst for the synthesis of various organic compounds, including lactams, lactones, and cyclic carbonates. In addition to its use as a catalyst, HDBU has also been studied for its potential as a drug delivery agent and as a ligand for metal ion coordination.
特性
IUPAC Name |
2-(2-hydroxyethyl)-8-[(4-phenoxyphenyl)methyl]-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c27-16-15-26-19-24(13-11-23(26)28)12-4-14-25(18-24)17-20-7-9-22(10-8-20)29-21-5-2-1-3-6-21/h1-3,5-10,27H,4,11-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIUSBKPEKWXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(C2)CCO)CN(C1)CC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-1-(4-methylphenyl)-2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethanamine](/img/structure/B5688612.png)

![3,6-dimethyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]isoxazolo[5,4-d]pyrimidine](/img/structure/B5688633.png)
![1,3-dimethyl-5-[1-(methylamino)ethylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5688639.png)
![3-(4-methoxyphenyl)-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5688661.png)


![1,1'-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5688686.png)


![N-[3-(1,3-benzothiazol-2-yl)propyl]-5-oxo-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5688703.png)
![dimethyl 5-[(2-thienylacetyl)amino]isophthalate](/img/structure/B5688710.png)
![1-tert-butyl-3-cyclopropyl-5-[2-(ethylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5688711.png)
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-[3-(1H-tetrazol-1-yl)propyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688726.png)